

In-Depth Technical Guide: Physical Properties of Ethyl 2-amino-4,5-dimethoxybenzoate

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Compound of Interest

Compound Name: Ethyl 2-amino-4,5-dimethoxybenzoate

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This technical guide provides a comprehensive overview of the physical properties of **Ethyl 2-amino-4,5-dimethoxybenzoate**, with a specific focus on its melting point. This document includes tabulated quantitative data, a detailed experimental protocol for melting point determination, and a workflow diagram to visually represent the process.

Quantitative Data: Melting Point

The melting point is a critical physical property for the identification and purity assessment of a crystalline solid. Below is a summary of the melting point data for **Ethyl 2-amino-4,5-dimethoxybenzoate** and related compounds for comparative analysis.

Compound Name	CAS Number	Molecular Formula	Melting Point (°C)
Ethyl 2-amino-4,5-dimethoxybenzoate	20323-74-4	C ₁₁ H ₁₅ NO ₄	86 - 88[1]
Methyl 2-amino-4,5-dimethoxybenzoate	26759-46-6	C ₁₀ H ₁₃ NO ₄	91 - 93 or 125.0 - 131.0
2-Amino-4,5-dimethoxybenzoic acid	5653-40-7	C ₉ H ₁₁ NO ₄	169 - 173 (decomposes)[2][3]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique in chemical research for characterizing and assessing the purity of a crystalline compound.^[4] A pure substance will typically melt over a narrow range of 0.5-1.0°C. Impurities tend to depress and broaden the melting point range.^[4] The following protocol outlines the capillary method for determining the melting point of a solid organic compound.

Materials and Apparatus

- Crystalline sample of **Ethyl 2-amino-4,5-dimethoxybenzoate** (must be fully dry, homogeneous, and in powdered form)^[4]
- Melting point capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle (if sample is not a fine powder)^[4]
- Spatula
- Watch glass or weighing paper

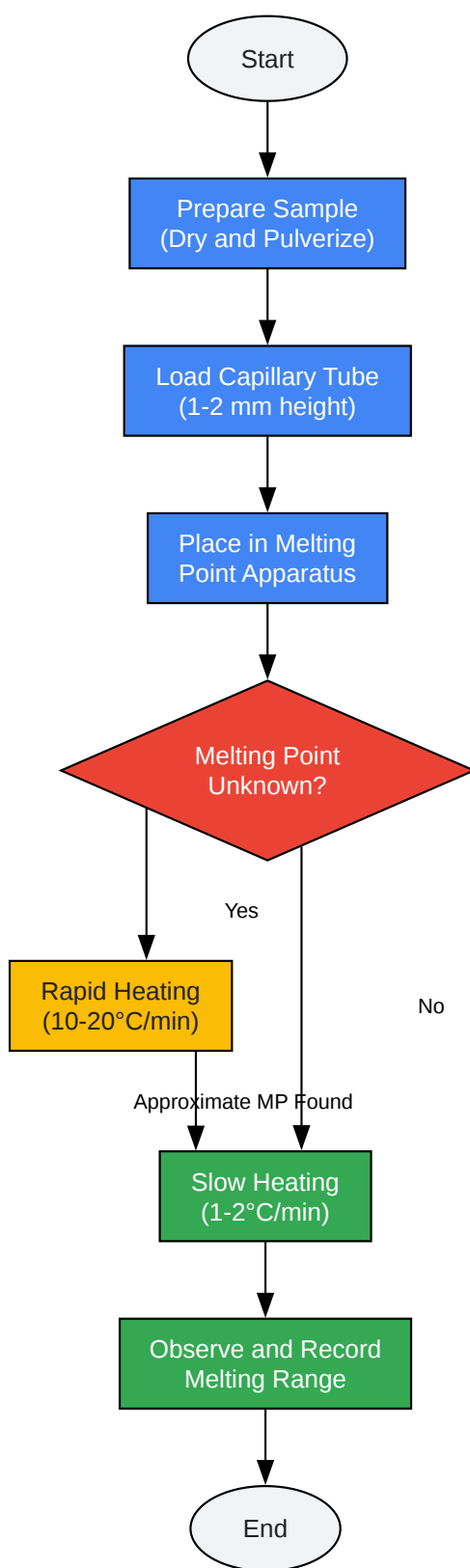
Procedure

- Sample Preparation:
 - Ensure the sample is completely dry. If necessary, dry the sample to remove any residual solvent.^[4]
 - If the sample consists of large crystals, gently grind it into a fine powder using a clean, dry mortar and pestle.^[4]
- Loading the Capillary Tube:
 - Place a small amount of the powdered sample onto a clean watch glass.
 - Press the open end of a capillary tube into the sample, forcing a small amount of the powder into the tube.

- Invert the tube and tap the sealed end gently on a hard surface to pack the sample down into the bottom.^[5] Alternatively, drop the capillary tube, sealed end down, through a long glass tube to facilitate packing.^{[5][6]}
- The final packed sample height should be approximately 1-2 mm.^[7]
- Melting Point Measurement:
 - Place the loaded capillary tube into the sample holder of the melting point apparatus.^[6]
 - If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 10-20°C per minute to get a rough estimate.^{[5][6]}
 - For an accurate measurement, begin heating at a moderate rate until the temperature is about 20°C below the expected melting point.^[5]
 - Decrease the heating rate to approximately 1-2°C per minute as the melting point is approached.^{[5][7]} This slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.^[5]
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.^[5]
 - Continue to heat slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.
- Data Recording and Analysis:
 - Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.
 - For high accuracy, repeat the determination with a fresh sample to ensure reproducibility. Do not re-use a sample that has already been melted.^[5]
 - A sharp melting range ($\leq 1^{\circ}\text{C}$) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a crystalline solid.



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